molecular formula C8H11N3 B1444152 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine CAS No. 1384591-76-7

1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine

Cat. No. B1444152
CAS RN: 1384591-76-7
M. Wt: 149.19 g/mol
InChI Key: HABVSSGSPKPJIP-UHFFFAOYSA-N
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Description

“1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine” is a chemical compound with the CAS Number: 1384591-76-7 . It has a molecular weight of 149.2 . The IUPAC name for this compound is 2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11N3/c1-3-7-8(10-4-1)11-6-2-5-9-7/h1,3-4,9H,2,5-6H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 149.2 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Chemical Structure and Synthetic Approaches

The chemical structure of 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine belongs to a broader class of compounds known as 2,3-Benzodiazepines. These compounds are significant due to their diverse biological activities. Research into these compounds, including their synthesis and potential applications, has been ongoing for several decades. Benzodiazepines, including pyrido[2,3-b][1,4]diazepine derivatives, have been synthesized and studied for their potential medicinal properties. Various synthetic approaches have been developed to create analogues of these compounds, aiming to explore their pharmacological benefits further (Földesi, Volk, & Milen, 2018).

Biological Significance

1,4-Diazepines, which include the pyrido[2,3-b]diazepine structure, are associated with a wide range of biological activities. These activities include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The diverse biological significance of these compounds underlines their potential use in pharmaceutical industries. This highlights the importance of further research and development of 1,4-diazepine derivatives for therapeutic use (Rashid et al., 2019).

Pharmacological Applications

The pharmacological applications of pyrido[2,3-b][1,4]diazepines extend into areas such as the treatment of anxiety, depression, and possibly other psychiatric conditions. Their mechanism of action, closely related to that of other benzodiazepines, involves modulation of the GABA (gamma-aminobutyric acid) neurotransmitter system, which plays a crucial role in inhibitory neurotransmission in the brain. The efficacy of benzodiazepines in treating such conditions suggests that pyrido[2,3-b][1,4]diazepine derivatives could be explored for similar uses. However, it's important to differentiate the pharmacological potential of these compounds from their well-known relatives, focusing on unique therapeutic benefits they may offer (Petty et al., 1995).

Safety and Hazards

The compound has been associated with the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific types of hazards, including harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

Future Directions

While specific future directions for “1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine” are not mentioned in the sources I found, 1,4-diazepines and their derivatives have significant importance due to their biological activities and could be explored for potential use in the pharmaceutical industries .

properties

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-3-7-8(10-4-1)11-6-2-5-9-7/h1,3-4,9H,2,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABVSSGSPKPJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(NC1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
Reactant of Route 2
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
Reactant of Route 3
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
Reactant of Route 4
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
Reactant of Route 5
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
Reactant of Route 6
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine

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